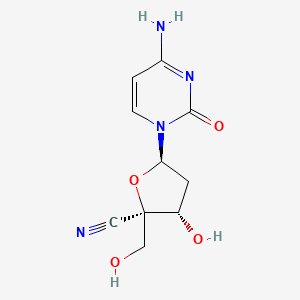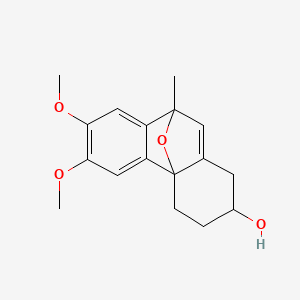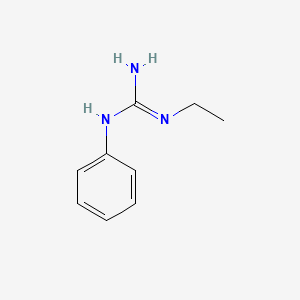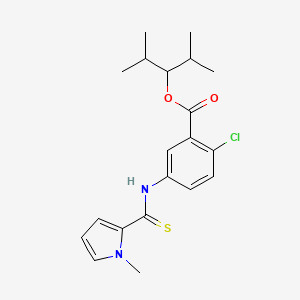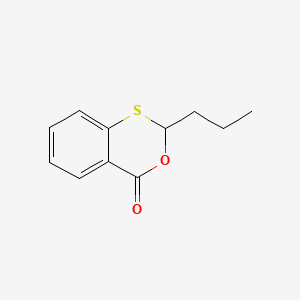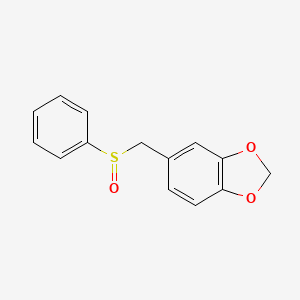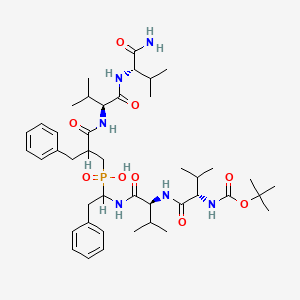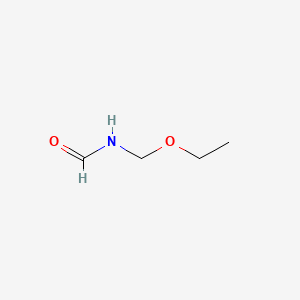
Ethoxymethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxymethylformamide is an organic compound with the molecular formula C4H9NO2 It is a formamide derivative, characterized by the presence of an ethoxy group attached to the nitrogen atom of the formamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxymethylformamide can be synthesized through the reaction of ethyl formate with methylamine. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the process. The general reaction is as follows: [ \text{Ethyl Formate} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamide derivatives under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxymethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethoxymethylformamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Mecanismo De Acción
The mechanism of action of ethoxymethylformamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the ethoxy group is replaced by other functional groups. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Dimethylformamide (DMF): A widely used solvent with similar formamide structure but with two methyl groups instead of an ethoxy group.
N-Methylformamide (NMF): Another formamide derivative with a single methyl group.
Uniqueness of Ethoxymethylformamide: this compound is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to other formamide derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role .
Propiedades
Número CAS |
38952-30-6 |
|---|---|
Fórmula molecular |
C4H9NO2 |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
N-(ethoxymethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6) |
Clave InChI |
JSZMWHPRZAGZLX-UHFFFAOYSA-N |
SMILES canónico |
CCOCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



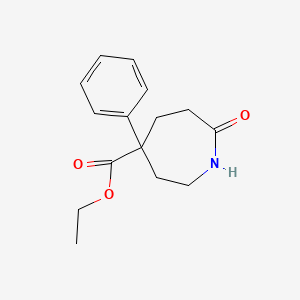

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
